molecular formula C12H18N2O2 B12277755 Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12277755
M. Wt: 222.28 g/mol
InChI Key: HSWMDSWJFLISJY-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a cyano group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyano-containing compound, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and bicyclic structure can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-cyano-2-azabicyclo[22The combination of the bicyclic structure and the cyano group makes it a versatile compound in synthetic chemistry and various research fields .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3

InChI Key

HSWMDSWJFLISJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C#N

Origin of Product

United States

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